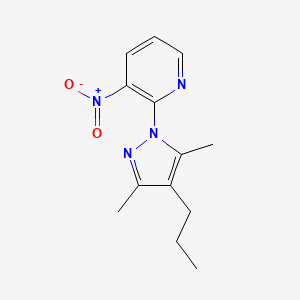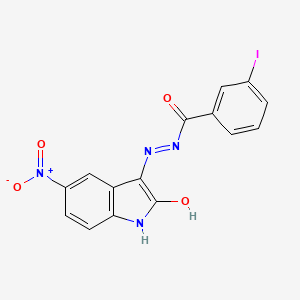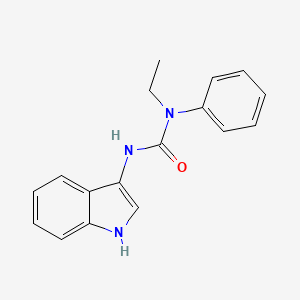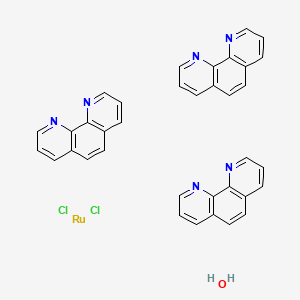
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane (BNSD) is a novel organic compound with a wide range of potential applications in the fields of chemistry, biology, and medicine. BNSD is a versatile compound that can be used as a reagent, catalyst, and intermediate in organic synthesis, as well as a substrate for enzymes. BNSD has also been used in a variety of studies to investigate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthetic Routes and Biological Activities
1,4-Diazepines, including compounds like 1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane, have garnered attention due to their significant biological activities. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been actively pursued, revealing their potential in medicinal chemistry. These compounds are known for a wide array of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The ongoing research suggests that 1,4-diazepine derivatives could have considerable applications in the pharmaceutical industry, given their diverse biological effects (Rashid et al., 2019).
Environmental and Occupational Exposures
While not directly related to this compound, the study of environmental pollutants like Bisphenol A (BPA) provides context for the broader implications of chemical exposure. Occupational and environmental exposures to chemicals can have profound impacts on human health, including reproductive and endocrine disruptions. This highlights the importance of understanding and mitigating the potential adverse effects of chemical compounds used in various industries (Ribeiro et al., 2017).
Naphthalene Framework in Medicinal Chemistry
The naphthalene framework, integral to compounds like this compound, is a key structural component in the development of novel medicinal compounds. Naphthalimide compounds, for example, exhibit extensive potential in medicinal applications due to their ability to interact with biological molecules. Some naphthalimide derivatives have entered clinical trials as anticancer agents, highlighting the medicinal relevance of the naphthalene structure (Gong et al., 2016).
Genotoxic Potential and Environmental Concerns
The genotoxic potential of related naphthalene derivatives has been a subject of research, providing insight into the safety and environmental impact of these compounds. Studies have revealed that certain derivatives do not induce gene mutations in vitro, suggesting a degree of safety in their application. However, the evidence of clastogenic responses emphasizes the need for comprehensive risk assessments (Fowler et al., 2018).
Propiedades
IUPAC Name |
1,4-bis(naphthalen-2-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c28-32(29,24-12-10-20-6-1-3-8-22(20)18-24)26-14-5-15-27(17-16-26)33(30,31)25-13-11-21-7-2-4-9-23(21)19-25/h1-4,6-13,18-19H,5,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIVJNAYNYSLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)
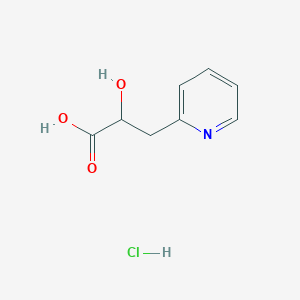
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956943.png)
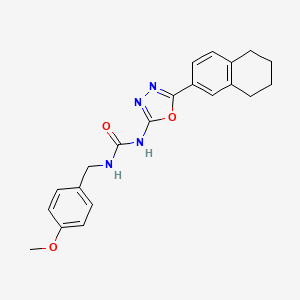
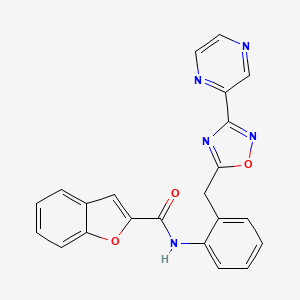
![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)
![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)
